4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the chlorobenzoyl group yields a benzyl derivative .
Scientific Research Applications
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other compounds that have similar structural features, such as:
- 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(4-METHOXYBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25ClN2O5 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(2-hydroxyethylamino)propyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25ClN2O5/c1-31-18-9-5-15(6-10-18)20-19(21(28)16-3-7-17(24)8-4-16)22(29)23(30)26(20)13-2-11-25-12-14-27/h3-10,20,25,27-28H,2,11-14H2,1H3/b21-19- |
InChI Key |
JTTISKOUTNBZJV-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCCNCCO |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCNCCO |
Origin of Product |
United States |
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